![molecular formula C14H24O2 B13980563 (2S,6R)-2-{[(1R,2R)-2-Ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexan-1-one CAS No. 515178-90-2](/img/structure/B13980563.png)
(2S,6R)-2-{[(1R,2R)-2-Ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,6r)-2-{[(1r,2r)-2-ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexanone is a complex organic compound characterized by its unique structural features. This compound is notable for its cyclohexanone core, substituted with a hydroxy group and a cyclopropylmethyl group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6r)-2-{[(1r,2r)-2-ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclohexanone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxy Group: This step often involves the use of oxidizing agents such as PCC (Pyridinium chlorochromate) or Swern oxidation.
Attachment of the Cyclopropylmethyl Group: This can be done via a Grignard reaction or other organometallic coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2S,6r)-2-{[(1r,2r)-2-ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using reagents like Jones reagent or KMnO4.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as NaBH4 or LiAlH4.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like SOCl2 or PBr3.
Common Reagents and Conditions
Oxidation: Jones reagent, KMnO4
Reduction: NaBH4, LiAlH4
Substitution: SOCl2, PBr3
Major Products
Oxidation: Corresponding ketone
Reduction: Corresponding alcohol
Substitution: Corresponding halides
Aplicaciones Científicas De Investigación
(2S,6r)-2-{[(1r,2r)-2-ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2S,6r)-2-{[(1r,2r)-2-ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the cyclopropylmethyl group can interact with hydrophobic pockets, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,6r)-2-{[(1r,2r)-2-methylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexanone
- (2S,6r)-2-{[(1r,2r)-2-ethylcyclopropyl]methyl}-6-methoxy-3,3-dimethylcyclohexanone
Uniqueness
The unique combination of the hydroxy group and the cyclopropylmethyl group in (2S,6r)-2-{[(1r,2r)-2-ethylcyclopropyl]methyl}-6-hydroxy-3,3-dimethylcyclohexanone distinguishes it from similar compounds, providing distinct chemical and biological properties.
Propiedades
Número CAS |
515178-90-2 |
|---|---|
Fórmula molecular |
C14H24O2 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
(2S,6R)-2-[[(1R,2R)-2-ethylcyclopropyl]methyl]-6-hydroxy-3,3-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C14H24O2/c1-4-9-7-10(9)8-11-13(16)12(15)5-6-14(11,2)3/h9-12,15H,4-8H2,1-3H3/t9-,10-,11-,12-/m1/s1 |
Clave InChI |
NDKURADNEKTRBB-DDHJBXDOSA-N |
SMILES isomérico |
CC[C@@H]1C[C@@H]1C[C@@H]2C(=O)[C@@H](CCC2(C)C)O |
SMILES canónico |
CCC1CC1CC2C(=O)C(CCC2(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


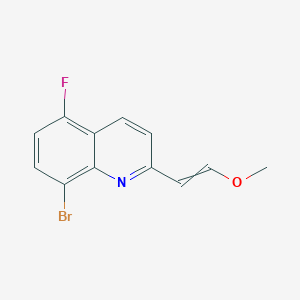
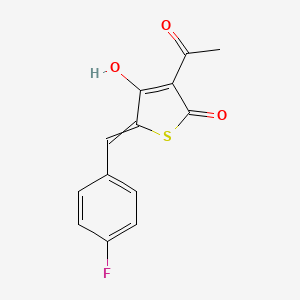

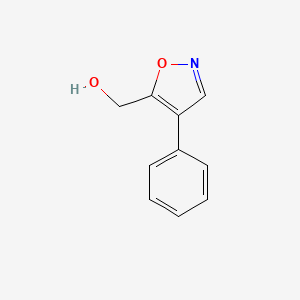

![1-[5-(4-Fluoro-1h-pyrazol-1-yl)-2-pyrazinyl]ethanone](/img/structure/B13980530.png)
![5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine-7(8h)-acetic acidhydrazide](/img/structure/B13980536.png)
![2-Isopropyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13980541.png)
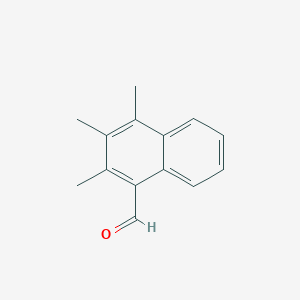
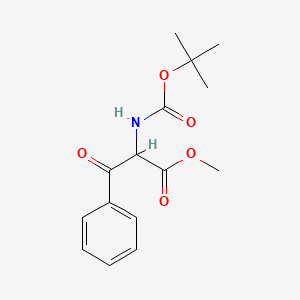
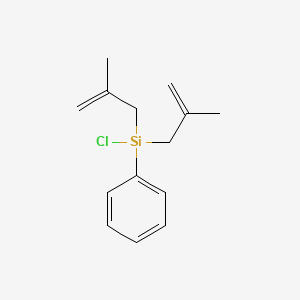
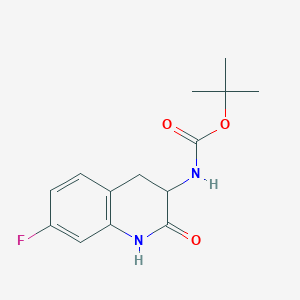
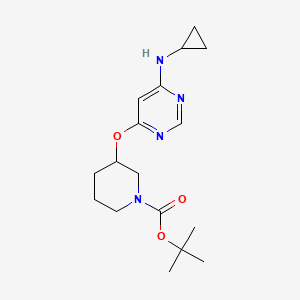
![N,N-bis[(4-methoxyphenyl)methyl]-1H-pyrazole-3-sulfonamide](/img/structure/B13980582.png)
